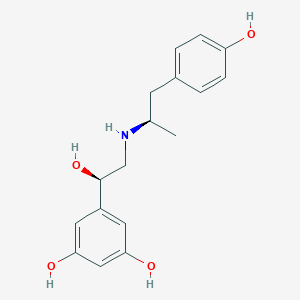
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with isopropylamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of (4R,5S)-4-(carboxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one.
Reduction: Formation of (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-amine.
Substitution: Formation of various substituted oxazolidinones depending on the reagent used.
Scientific Research Applications
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(12-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}dodecyl)piperidine-3,4,5-triol
Uniqueness
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both a chiral auxiliary and a building block for complex molecules sets it apart from other similar compounds.
Properties
CAS No. |
125414-63-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChI Key |
JEWAVIAAMJCPAG-RITPCOANSA-N |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
Isomeric SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO |
Synonyms |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)


![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)



